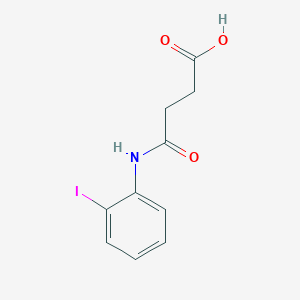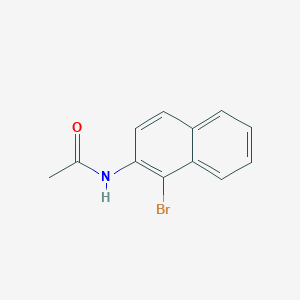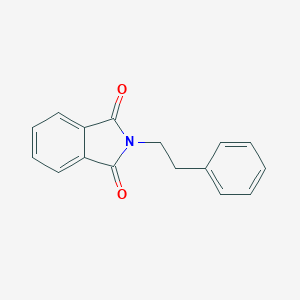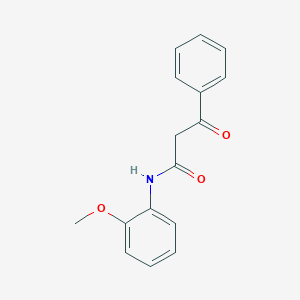
2-Benzoyl-2'-methoxyacetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoyl-2'-methoxyacetanilide, also known as benzocaine, is a local anaesthetic commonly used in medical and dental procedures. It is a white, odourless, and crystalline powder that is soluble in water and alcohol. Benzocaine works by blocking the nerve signals that transmit pain sensations to the brain, thereby numbing the area of application.
Mecanismo De Acción
Benzocaine works by blocking the voltage-gated sodium channels in the nerve cells. Sodium channels are responsible for the initiation and propagation of action potentials in the nerves. By blocking these channels, 2-Benzoyl-2'-methoxyacetanilide prevents the nerve cells from generating and transmitting pain signals to the brain. The mechanism of action of 2-Benzoyl-2'-methoxyacetanilide is similar to other local anaesthetics, such as lidocaine and bupivacaine.
Efectos Bioquímicos Y Fisiológicos
Benzocaine has several biochemical and physiological effects on the body. It is rapidly absorbed through the skin and mucous membranes and metabolized in the liver. Benzocaine has a short duration of action and is rapidly eliminated from the body. It does not cross the blood-brain barrier and does not have any systemic effects. Benzocaine is generally well-tolerated, but it can cause allergic reactions and methemoglobinemia in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzocaine has several advantages for lab experiments. It is readily available, inexpensive, and easy to use. It has a well-established mechanism of action and a predictable pharmacokinetic profile. Benzocaine can be used as a positive control in experiments that evaluate the efficacy of new local anaesthetics. However, 2-Benzoyl-2'-methoxyacetanilide also has some limitations. It has a short duration of action, which may not be suitable for some experiments. It can also cause false-positive results in some assays that measure the activity of enzymes that are inhibited by local anaesthetics.
Direcciones Futuras
There are several future directions for the research on 2-Benzoyl-2'-methoxyacetanilide. One area of interest is the development of new local anaesthetics that have a longer duration of action and fewer side effects. Researchers are also investigating the use of 2-Benzoyl-2'-methoxyacetanilide in drug delivery systems, such as transdermal patches and liposomes. Another area of interest is the investigation of the structure-activity relationships of local anaesthetics, which may lead to the development of more potent and selective compounds. Additionally, researchers are exploring the potential of 2-Benzoyl-2'-methoxyacetanilide in the treatment of other conditions, such as neuropathic pain and migraine headaches.
Conclusion:
In conclusion, 2-Benzoyl-2'-methoxyacetanilide, or 2-Benzoyl-2'-methoxyacetanilide, is a local anaesthetic that has a well-established mechanism of action and a predictable pharmacokinetic profile. It is widely used in scientific research to study the effects of local anaesthetics on nerve conduction and pain perception. Benzocaine has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on 2-Benzoyl-2'-methoxyacetanilide, including the development of new local anaesthetics, the investigation of drug delivery systems, and the exploration of its potential in the treatment of other conditions.
Métodos De Síntesis
Benzocaine is synthesized by reacting p-aminobenzoic acid with methanol and acid anhydride. The reaction produces an intermediate compound, which is then treated with hydrochloric acid to yield 2-Benzoyl-2'-methoxyacetanilide. The overall reaction can be represented as follows:
Aplicaciones Científicas De Investigación
Benzocaine is widely used in scientific research to study the effects of local anaesthetics on nerve conduction and pain perception. It is also used as a model compound to investigate the structure-activity relationships of local anaesthetics. Researchers have used 2-Benzoyl-2'-methoxyacetanilide in various studies, including the development of new local anaesthetics, the optimization of drug delivery systems, and the evaluation of drug interactions.
Propiedades
Número CAS |
92-16-0 |
|---|---|
Nombre del producto |
2-Benzoyl-2'-methoxyacetanilide |
Fórmula molecular |
C16H15NO3 |
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)-3-oxo-3-phenylpropanamide |
InChI |
InChI=1S/C16H15NO3/c1-20-15-10-6-5-9-13(15)17-16(19)11-14(18)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,19) |
Clave InChI |
FTYSHTGKLFLKRX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CC(=O)C2=CC=CC=C2 |
SMILES canónico |
COC1=CC=CC=C1NC(=O)CC(=O)C2=CC=CC=C2 |
Otros números CAS |
92-16-0 |
Solubilidad |
40.4 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B188038.png)
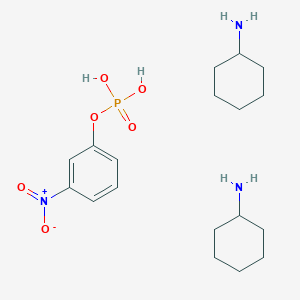
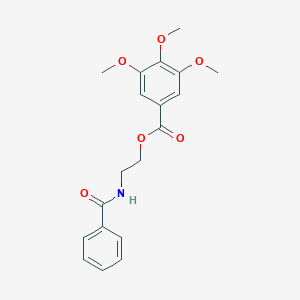
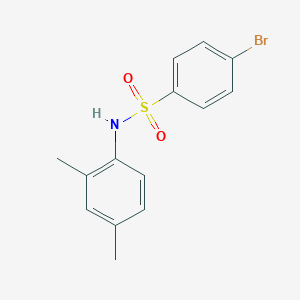
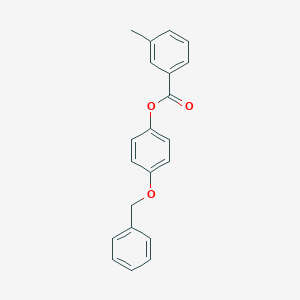
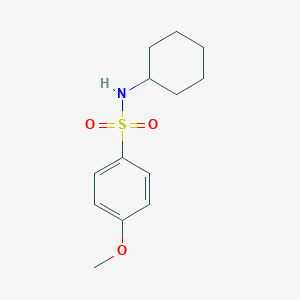
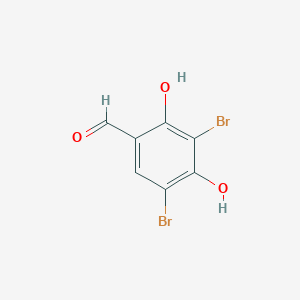
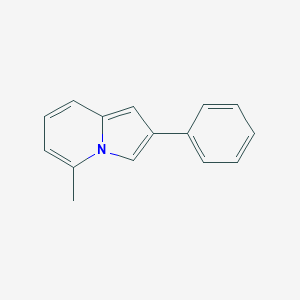
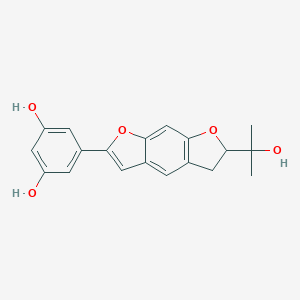
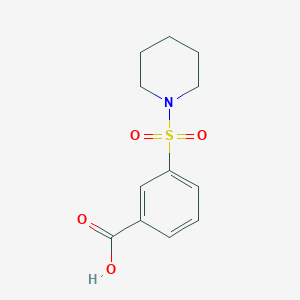
![2-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B188055.png)
